molecular formula C21H36ClNO2 B3991216 1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride

1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride

Cat. No.: B3991216
M. Wt: 370.0 g/mol
InChI Key: AQKNBPICJUXNBB-UHFFFAOYSA-N
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Description

1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a methylphenoxy group, and a cyclohexyl(methyl)amino group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the phenoxy intermediate, followed by the introduction of the cyclohexyl(methyl)amino group. The final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride stands out due to its unique structural features and enhanced solubility provided by the hydrochloride salt form. Similar compounds include:

  • 1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol
  • 1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrobromide These compounds share similar core structures but differ in their substituents or salt forms, which can influence their chemical properties and applications.

Properties

IUPAC Name

1-(2-tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO2.ClH/c1-16-11-12-20(19(13-16)21(2,3)4)24-15-18(23)14-22(5)17-9-7-6-8-10-17;/h11-13,17-18,23H,6-10,14-15H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKNBPICJUXNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN(C)C2CCCCC2)O)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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